Cas no 2514745-46-9 (Mebeverine Hydrochloride Impurity H)

Mebeverine Hydrochloride Impurity H is a high-purity reference standard used in pharmaceutical analysis and quality control. This impurity is critical for ensuring the safety and efficacy of Mebeverine Hydrochloride, a spasmolytic agent, by aiding in the identification and quantification of potential contaminants during drug development and manufacturing. Its well-characterized structure and consistent quality make it an essential tool for compliance with regulatory standards, such as ICH guidelines. The compound is supplied with comprehensive analytical data, including HPLC/LC-MS profiles, to support method validation and impurity profiling. Its use enhances the accuracy and reliability of pharmaceutical testing processes.
Mebeverine Hydrochloride Impurity H structure
2514745-46-9 structure
Product Name:Mebeverine Hydrochloride Impurity H
CAS No:2514745-46-9
MF:C24H33NO5
MW:415.522527456284
CID:5175196
Update Time:2025-05-21

Mebeverine Hydrochloride Impurity H Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 4-hydroxy-3-methoxy-, 4-[ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]butyl ester
    • Mebeverine Hydrochloride Impurity H
    • Inchi: 1S/C24H33NO5/c1-5-25(18(2)16-19-8-11-21(28-3)12-9-19)14-6-7-15-30-24(27)20-10-13-22(26)23(17-20)29-4/h8-13,17-18,26H,5-7,14-16H2,1-4H3
    • InChI Key: GZQCFEFLNWBIOI-UHFFFAOYSA-N
    • SMILES: C(OCCCCN(CC)C(C)CC1=CC=C(OC)C=C1)(=O)C1=CC=C(O)C(OC)=C1

Mebeverine Hydrochloride Impurity H Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M308630-500mg
Mebeverine Hydrochloride Impurity H
2514745-46-9
500mg
$2296.00 2023-05-17
TRC
M308630-750mg
Mebeverine Hydrochloride Impurity H
2514745-46-9
750mg
$ 3000.00 2023-09-07

Additional information on Mebeverine Hydrochloride Impurity H

Comprehensive Analysis of Mebeverine Hydrochloride Impurity H (CAS No. 2514745-46-9)

In the pharmaceutical industry, the identification and characterization of impurities play a critical role in ensuring drug safety and efficacy. Mebeverine Hydrochloride Impurity H (CAS No. 2514745-46-9) is one such impurity that has garnered significant attention due to its relevance in the quality control of Mebeverine Hydrochloride, a widely used antispasmodic agent. This article delves into the chemical properties, analytical methods, and regulatory considerations surrounding this impurity, while addressing common queries and trends in the field.

Mebeverine Hydrochloride Impurity H is a structurally defined compound that arises during the synthesis or storage of Mebeverine Hydrochloride. Its CAS No. 2514745-46-9 serves as a unique identifier, facilitating precise tracking in regulatory submissions and research databases. The impurity is often analyzed using advanced chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and LC-MS (Liquid Chromatography-Mass Spectrometry), which are pivotal for quantifying trace levels in drug formulations.

Recent trends in pharmaceutical analytics highlight a growing demand for impurity profiling and stability studies, driven by stringent regulatory guidelines from agencies like the FDA and EMA. Researchers frequently search for "how to control Mebeverine impurities" or "methods to identify CAS 2514745-46-9," reflecting the industry's focus on compliance and patient safety. The development of robust analytical methods for Mebeverine Hydrochloride Impurity H is thus a hot topic in pharmaceutical forums and publications.

From a chemical perspective, Mebeverine Hydrochloride Impurity H exhibits specific spectroscopic signatures, including characteristic UV absorption and mass fragmentation patterns, which aid in its identification. These properties are crucial for method validation and ensuring reproducibility across laboratories. Additionally, the impurity's solubility and stability under various pH conditions are often studied to predict its behavior in formulations.

The significance of Mebeverine Hydrochloride Impurity H extends beyond analytical chemistry. Its presence, even in minute quantities, can impact the pharmacokinetics and safety profile of the drug product. Regulatory bodies mandate strict limits for such impurities, often requiring thresholds below 0.1% in final formulations. This has led to increased adoption of quality-by-design (QbD) principles in drug development, where impurity control is integrated early in the process.

In conclusion, Mebeverine Hydrochloride Impurity H (CAS No. 2514745-46-9) represents a critical focus area for pharmaceutical scientists and regulators alike. Its study not only ensures compliance but also underscores the industry's commitment to delivering safe and effective medications. As analytical technologies evolve, so too will the strategies for managing such impurities, making this a dynamic and essential field of research.

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